molecular formula C16H23NO4S B3386773 1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 757192-86-2

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B3386773
CAS No.: 757192-86-2
M. Wt: 325.4 g/mol
InChI Key: CJADWPAXLWZMKQ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 757192-86-2) is a piperidine derivative with a molecular formula of C₁₆H₂₃NO₄S and a molecular weight of 325.42 g/mol . The compound features a tert-butylbenzenesulfonyl group attached to the piperidine ring, which confers steric bulk and electron-withdrawing properties. This structure enhances stability and may influence its reactivity in pharmaceutical or synthetic applications. The compound is typically used in research settings, with availability noted from suppliers in China, the US, India, and Germany .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)13-4-6-14(7-5-13)22(20,21)17-10-8-12(9-11-17)15(18)19/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJADWPAXLWZMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157773
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757192-86-2
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757192-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The sulfonamide group is known to enhance the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against tumors.
  • Neurological Applications : The piperidine moiety is often found in drugs targeting neurological disorders. This compound may serve as a scaffold for developing new treatments for conditions such as anxiety or depression.

Synthetic Applications

2. Organic Synthesis

The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its unique structure provides a versatile platform for modifications that can lead to the development of novel compounds with desired biological properties.

  • Reagent in Chemical Reactions : The sulfonyl group can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Building Block for Drug Development : Due to its ability to form stable intermediates, it can be used in the synthesis of various pharmaceuticals, particularly those targeting specific enzyme pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
MDA-MB-23110Cell cycle arrest at G2/M phase

Case Study 2: Neurological Research

In another investigation, researchers explored the compound's effects on neurotransmitter systems. The findings suggested that it modulated serotonin receptors, indicating potential use in treating mood disorders.

Receptor TypeBinding Affinity (nM)
5-HT1A50
5-HT2A30

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-4-carboxylic acid derivatives are widely studied due to their versatility in drug discovery and organic synthesis. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Property Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Features
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 4-Tert-butylbenzenesulfonyl 325.42 757192-86-2 High steric bulk, sulfonyl group enhances acidity and stability .
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 5-Trifluoromethyl-2-pyridyl 274.23 406476-31-1 Lower molecular weight; trifluoromethyl group increases lipophilicity and metabolic stability .
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid tert-Butoxycarbonyl (Boc), trifluoromethyl 297.27 495415-51-5 Boc group aids in protection during synthesis; trifluoromethyl enhances electron-withdrawing effects .
1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid Complex pyrazolopyrimidine substituent N/A N/A Pharmaceutical applications (e.g., kinase inhibition); designed for targeted biological activity .
4-(4-Cyanophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester 4-Cyanophenylsulfonyl, Boc 350.43 797750-44-8 Cyanophenylsulfonyl group offers dual electronic effects (electron-withdrawing sulfonyl + polar cyano) .
Table 2: Comparative Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) Applications
Target Compound Not reported Not reported ~4.5 (carboxylic acid) Intermediate in synthesis, potential pharmaceutical use .
1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid 422.9 1.257 4.47 Used in peptide mimetics due to cyclobutyl group .
1-(4-Nitrophenyl)piperidine-4-carboxylic acid N/A N/A ~3.8 (due to nitro group) Electron-deficient scaffold for catalysis or drug design .

Biological Activity

1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butylbenzenesulfonyl group and a carboxylic acid functional group. Its molecular formula is C14H19NO4S, and it exhibits properties typical of piperidine derivatives, which are often explored for their pharmacological potentials.

The biological activity of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor or modulator, affecting various metabolic pathways.

Antimicrobial Activity

Research has indicated that piperidine derivatives can exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide compounds showed efficacy against various pathogens, suggesting that 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid may also possess similar activity. The mechanism likely involves the inhibition of bacterial enzymes necessary for cell wall synthesis or metabolic function .

Enzyme Inhibition

Piperidine derivatives are frequently investigated as enzyme inhibitors. For instance, studies have shown that compounds in this class can inhibit prolyl hydroxylase domain enzymes, which are vital in collagen synthesis and cellular responses to hypoxia . This inhibition could lead to therapeutic applications in fibrotic diseases and cancer.

Anticancer Properties

There is emerging evidence suggesting that sulfonyl piperidine compounds may have anticancer properties. Some analogs have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The precise mechanisms remain under investigation but may involve modulation of cell cycle regulators or apoptosis pathways.

Case Studies

StudyFindings
Scozzafava et al. (2000)Investigated sulfonamide derivatives for their ability to activate carbonic anhydrase isoenzymes, indicating potential therapeutic uses in metabolic disorders .
Research on 1-benzhydryl-sulfonyl derivativesDemonstrated antimicrobial activity against pathogens affecting crops, highlighting agricultural applications .
Recent studies on enzyme inhibitorsShowed promise in inhibiting key enzymes associated with cancer and metabolic diseases, suggesting broader therapeutic implications .

Q & A

Q. What are the key synthetic pathways for 1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid, and how are intermediates characterized?

  • The synthesis typically involves sulfonylation of a piperidine core with 4-tert-butylbenzenesulfonyl chloride. A multi-step approach includes: (i) Protection of the piperidine nitrogen (e.g., using Boc groups to avoid side reactions), (ii) Sulfonylation under anhydrous conditions with a base like triethylamine, (iii) Hydrolysis of the ester group (e.g., ethyl to carboxylic acid) using NaOH or LiOH. Characterization relies on NMR (for structural confirmation) and HPLC (for purity >95%) .

Q. How do the physical and chemical properties of this compound influence its handling and storage?

  • The compound is typically a light-yellow solid with limited solubility in aqueous buffers. Storage at -20°C under inert gas (e.g., argon) is recommended to prevent degradation. Use of desiccants is critical due to potential hygroscopicity. Safety protocols include eye/face protection and gloves due to irritant properties .

Q. What analytical methods are essential for confirming its structural integrity?

  • 1H/13C NMR : To verify sulfonyl and tert-butyl group integration (e.g., tert-butyl protons at ~1.3 ppm).
  • IR Spectroscopy : Confirmation of sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency.
  • Temperature Control : Maintaining 0–5°C during sulfonylation minimizes byproducts.
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves acylation rates.
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures increases purity .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

  • Structural-Activity Relationship (SAR) Studies : Compare analogs with modified tert-butyl or sulfonyl groups. For example, replacing tert-butyl with trifluoromethyl reduces steric hindrance but may alter binding affinity .
  • Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) to validate binding constants conflicting with computational predictions .

Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties in drug discovery?

  • The tert-butyl group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays. However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

Q. What are the common pitfalls in crystallizing this compound, and how are they mitigated?

  • Challenge : Low solubility in common solvents leads to amorphous precipitates.
  • Solution : Use mixed solvents (e.g., methanol/dichloromethane) with slow evaporation. For X-ray diffraction, co-crystallization with counterions (e.g., sodium) improves crystal lattice formation .

Methodological Considerations

Q. How to design experiments for assessing its enzyme inhibition kinetics?

  • Assay Design : Use a continuous spectrophotometric assay (e.g., monitoring NADH depletion at 340 nm).
  • Data Analysis : Fit kinetics data to the Morrison equation for tight-binding inhibitors. Validate with Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites.
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonds with catalytic residues (e.g., Asp or His in carbonic anhydrase) .

Q. How to address discrepancies between theoretical and experimental pKa values?

  • Experimental Measurement : Use potentiometric titration in water/DMSO mixtures.
  • Theoretical Adjustment : Apply COSMO-RS solvation models to account for solvent effects. Discrepancies >0.5 units suggest protonation at unexpected sites (e.g., sulfonamide nitrogen) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid

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